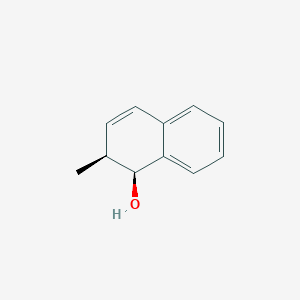![molecular formula C8H10O3 B11918046 4-Oxospiro[2.4]heptane-1-carboxylic acid CAS No. 371979-98-5](/img/structure/B11918046.png)
4-Oxospiro[2.4]heptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-oxospiro[2.4]heptane-1-carboxylique est un composé spiro caractérisé par une structure bicyclique unique où un cycle cyclopropane est fusionné à un cycle cyclohexane
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 4-oxospiro[2.4]heptane-1-carboxylique implique généralement la cyclisation de précurseurs appropriés. Une méthode courante est la réaction de dérivés de cyclopropane avec des réactifs appropriés dans des conditions contrôlées. Par exemple, la réaction de l’azine de la fluorénone-9 avec du méthylide de diméthyloxosulfonium donne du spiro[cyclopropane-1,9’-fluorène] par la réaction de Corey–Chaykovsky .
Méthodes de production industrielle
Les méthodes de production industrielle de l’acide 4-oxospiro[2.4]heptane-1-carboxylique ne sont pas bien documentées dans la littérature. La synthèse à grande échelle impliquerait probablement l’optimisation des voies de synthèse mentionnées ci-dessus afin d’assurer un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 4-oxospiro[2.4]heptane-1-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en alcool.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où des groupes fonctionnels sont remplacés par des nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des nucléophiles tels que les ions hydroxyde (OH-) ou les ions alcoolate (RO-) sont souvent utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
L’acide 4-oxospiro[2.4]heptane-1-carboxylique a plusieurs applications dans la recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de composés spiro plus complexes et peut être utilisé pour étudier les mécanismes réactionnels.
Biologie : La structure unique du composé en fait un candidat pour l’étude des interactions enzymatiques et des voies métaboliques.
Industrie : Il peut être utilisé dans la synthèse de matériaux ayant des propriétés spécifiques, telles que les polymères ou les catalyseurs.
Applications De Recherche Scientifique
4-Oxospiro[2.4]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spiro compounds and can be used in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
Le mécanisme par lequel l’acide 4-oxospiro[2.4]heptane-1-carboxylique exerce ses effets implique des interactions avec des cibles moléculaires telles que des enzymes ou des récepteurs. La structure spiro du composé lui permet de s’insérer dans des sites de liaison spécifiques, influençant les voies biochimiques. Par exemple, il peut inhiber ou activer des enzymes en imitant des substrats naturels ou en se liant à des sites actifs .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide spiro[2.4]heptane-1-carboxylique : Ce composé est structurellement similaire, mais il n’a pas le groupe oxo.
6-oxospiro[2.4]heptane-5-carboxylate d’éthyle : Un autre composé apparenté avec un groupe ester au lieu d’un groupe acide carboxylique.
Unicité
L’acide 4-oxospiro[2.4]heptane-1-carboxylique est unique en raison de son groupe oxo, qui confère une réactivité chimique et une activité biologique potentielle différentes par rapport à ses analogues
Propriétés
Numéro CAS |
371979-98-5 |
|---|---|
Formule moléculaire |
C8H10O3 |
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
7-oxospiro[2.4]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c9-6-2-1-3-8(6)4-5(8)7(10)11/h5H,1-4H2,(H,10,11) |
Clé InChI |
LKJSNXCDPCUMFF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2(C1)CC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B11917992.png)


![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine](/img/structure/B11917999.png)
![4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11918003.png)



![1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine](/img/structure/B11918035.png)

